molecular formula C9H14O3 B14215646 4-Methyloxonane-2,7-dione CAS No. 528870-65-7

4-Methyloxonane-2,7-dione

Cat. No.: B14215646
CAS No.: 528870-65-7
M. Wt: 170.21 g/mol
InChI Key: JDHDRTOAOSHYKU-UHFFFAOYSA-N
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Description

4-Methyloxonane-2,7-dione is a chemical compound with the molecular formula C7H10O3 It is a member of the oxonane family, characterized by a six-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyloxonane-2,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylhexanoic acid with a dehydrating agent such as thionyl chloride, followed by cyclization in the presence of a base like sodium hydroxide. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyloxonane-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-Methyloxonane-2,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyloxonane-2,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyloxonane-2,6-dione
  • 4-Methyloxonane-2,8-dione
  • 4-Methyloxonane-3,7-dione

Uniqueness

4-Methyloxonane-2,7-dione is unique due to its specific ring structure and the position of the methyl and oxo groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

528870-65-7

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4-methyloxonane-2,7-dione

InChI

InChI=1S/C9H14O3/c1-7-2-3-8(10)4-5-12-9(11)6-7/h7H,2-6H2,1H3

InChI Key

JDHDRTOAOSHYKU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)CCOC(=O)C1

Origin of Product

United States

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